molecular formula C17H18ClFN4O2S B10936139 (2Z)-2-{[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]imino}-3-(3-methoxypropyl)-1,3-thiazolidin-4-one

(2Z)-2-{[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]imino}-3-(3-methoxypropyl)-1,3-thiazolidin-4-one

Cat. No.: B10936139
M. Wt: 396.9 g/mol
InChI Key: IRJJJZVTSFFZTR-UHFFFAOYSA-N
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Description

2-{[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the thiazolidinone ring. Key reagents and conditions include:

    Step 1: Formation of the pyrazole ring using hydrazine and an appropriate diketone under acidic conditions.

    Step 2: Introduction of the 2-chloro-6-fluorobenzyl group via nucleophilic substitution.

    Step 3: Formation of the thiazolidinone ring through cyclization with a thiourea derivative.

    Step 4: Final functionalization with 3-methoxypropyl group using alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

    Substitution: The presence of halogen atoms and other functional groups makes it suitable for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE shares structural similarities with other pyrazole and thiazolidinone derivatives.
  • Similar compounds: include 2-{[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE and 2-{[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE.

Properties

Molecular Formula

C17H18ClFN4O2S

Molecular Weight

396.9 g/mol

IUPAC Name

2-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]imino-3-(3-methoxypropyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H18ClFN4O2S/c1-25-9-3-7-23-16(24)11-26-17(23)20-15-6-8-22(21-15)10-12-13(18)4-2-5-14(12)19/h2,4-6,8H,3,7,9-11H2,1H3

InChI Key

IRJJJZVTSFFZTR-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=O)CSC1=NC2=NN(C=C2)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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